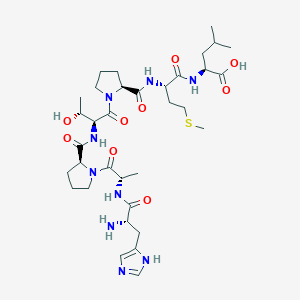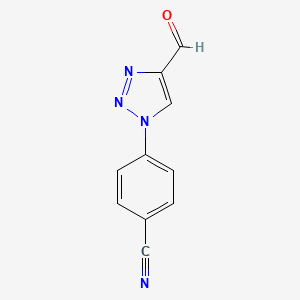
1-Chloro-4-(2,2-difluoro-1-iodoethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(2,2-difluoro-1-iodoethenyl)benzene is an organofluorine compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a chloro group, a difluoro group, and an iodoethenyl group attached to a benzene ring. Its structure imparts distinct reactivity patterns, making it a valuable subject of study in synthetic organic chemistry.
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-(2,2-difluoro-1-iodoethenyl)benzene typically involves cross-coupling reactions. One common method is the consecutive cross-coupling of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids in the presence of palladium catalysts and bases such as sodium carbonate. This method allows for the efficient formation of the desired product with high yields .
Industrial production methods may involve similar cross-coupling reactions but on a larger scale, utilizing optimized reaction conditions to ensure consistency and efficiency. The use of less toxic reagents, such as boronic acids, is preferred to minimize environmental impact .
Analyse Chemischer Reaktionen
1-Chloro-4-(2,2-difluoro-1-iodoethenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with boronic acids to form diaryl or alkenyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as sodium carbonate. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(2,2-difluoro-1-iodoethenyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology and Medicine: The compound’s structure allows it to act as a bioisostere for carbonyl groups, making it useful in the design of enzyme inhibitors and other biologically active molecules.
Wirkmechanismus
The mechanism by which 1-Chloro-4-(2,2-difluoro-1-iodoethenyl)benzene exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The presence of the difluoro and iodo groups enhances its reactivity, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(2,2-difluoro-1-iodoethenyl)benzene can be compared with other similar compounds, such as:
1,1-Diaryl-2,2-difluoroethenes: These compounds share the difluoroethenylidene functionality and exhibit similar reactivity patterns.
2,2-Difluoro-1-iodoethenyl tosylate: This precursor compound is used in the synthesis of this compound and other related compounds.
Eigenschaften
CAS-Nummer |
879005-32-0 |
|---|---|
Molekularformel |
C8H4ClF2I |
Molekulargewicht |
300.47 g/mol |
IUPAC-Name |
1-chloro-4-(2,2-difluoro-1-iodoethenyl)benzene |
InChI |
InChI=1S/C8H4ClF2I/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4H |
InChI-Schlüssel |
WWIRNLIRZGDZAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=C(F)F)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol](/img/structure/B12613084.png)

![(4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B12613097.png)
![1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane](/img/structure/B12613107.png)
![3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12613112.png)
![3-([1,1'-Biphenyl]-4-yl)but-2-enal](/img/structure/B12613118.png)

![2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12613131.png)
![(3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B12613132.png)
![(3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid](/img/structure/B12613136.png)


![1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12613157.png)
